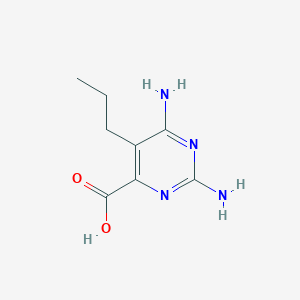
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical reactions and industrial processes . It is commonly used as a chemical intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,6-diamino-5-propylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with various reagents. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated under the action of phosphorus oxychloride . The reaction conditions often include quenching with alcohols and dispersing with an organic solvent to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of safer quenching agents and efficient separation techniques are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 2,6-diamino-5-propylpyrimidine-4-carboxylic acid exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can participate in various biochemical and chemical processes, influencing molecular targets and pathways. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of Minoxidil and other pharmaceutical compounds.
4-Amino-2,6-dimethoxypyrimidine: Used in various organic synthesis reactions.
Uniqueness: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring such complexes, distinguishing it from other similar pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
13166-62-6 |
|---|---|
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2,6-diamino-5-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-5(7(13)14)11-8(10)12-6(4)9/h2-3H2,1H3,(H,13,14)(H4,9,10,11,12) |
InChI-Schlüssel |
DHBVWSJKKXMBCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(N=C1N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















